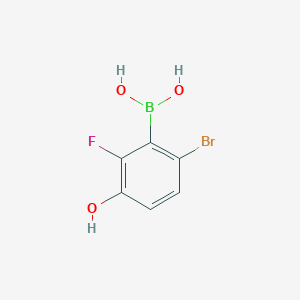

6-bromo-2-fluoro-3-hydroxyphenylboronic acid

Description

6-Bromo-2-fluoro-3-hydroxyphenylboronic acid (C₆H₅BBrFO₃, MW 234.82) is a boronic acid derivative featuring a phenyl ring substituted with bromo (Br), fluoro (F), and hydroxyl (-OH) groups at the 6-, 2-, and 3-positions, respectively. Its CAS numbers include 1309980-99-1 and 1451392-83-8, depending on the naming convention . This compound is widely used in Suzuki-Miyaura cross-coupling reactions, leveraging the boronic acid moiety to form carbon-carbon bonds. The hydroxyl group distinguishes it from other halogenated phenylboronic acids, influencing its solubility, hydrogen-bonding capacity, and reactivity .

Properties

IUPAC Name |

(6-bromo-2-fluoro-3-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRGQSVQZIGVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)O)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659405 | |

| Record name | (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309980-99-1 | |

| Record name | Boronic acid, B-(6-bromo-2-fluoro-3-hydroxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309980-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boronation via Grignard or Lithium Reagents Followed by Borate Ester Reaction

A common route involves preparing a Grignard or organolithium intermediate from a suitable halogenated fluorophenyl precursor, then reacting it with a boron reagent such as trimethyl borate or triisopropyl borate to introduce the boronic acid moiety.

- Starting material: 6-bromo-2-fluorobromobenzene or related halogenated fluorophenyl compounds

- Formation of Grignard reagent by reaction with magnesium in anhydrous tetrahydrofuran (THF) or similar solvent under inert atmosphere at controlled temperatures (e.g., -30 to 50 °C)

- Reaction of the Grignard reagent with trimethyl borate at low temperature (e.g., -30 °C) for several hours

- Hydrolysis with aqueous acid (e.g., HCl) to yield the boronic acid intermediate

Yields: Typically 65–70% for the boronic acid intermediate stage

- Purity of starting halogenated fluorobenzene >98% is critical

- Organic solvents such as ethyl acetate, ethanol, or normal heptane are used for extraction and purification, chosen for ease of recovery and inertness to reaction components

- Temperature control during Grignard formation and boronation is essential to maximize yield and minimize side reactions

Directed Lithiation and Boronation

An alternative involves directed ortho-lithiation of a bromofluorophenyl precursor using n-butyllithium or similar strong base in ether solvents (e.g., THF, glycol dimethyl ether) at low temperatures (-60 to -10 °C), followed by quenching with triethyl borate or trimethyl borate.

- Dissolve bromofluorobenzene derivative in anhydrous solvent under nitrogen

- Cool to low temperature (-40 to -60 °C)

- Add n-butyllithium dropwise, maintaining temperature below -30 °C

- Stir to complete lithiation (1 hour or more)

- Add borate ester slowly, allow reaction to proceed at low temperature

- Warm to 0 °C, then hydrolyze with water and acid to yield boronic acid

Yields: Around 79% with high purity (>99% by HPLC)

- Post-reaction crystallization and filtration steps improve purity and yield

- Temperature and stoichiometry control are crucial to avoid side reactions and over-lithiation

Comparative Data Table of Preparation Steps

| Step | Methodology | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Formation of organometallic intermediate | Grignard or lithiation | Mg or n-BuLi, THF or ether solvent | -60 °C to 50 °C, inert atmosphere | 65–79 | Temperature control critical |

| 2. Boronation | Reaction with trimethyl or triethyl borate | (MeO)3B or (EtO)3B | Low temperature (-30 to 0 °C) | Included in step 1 yield | Hydrolysis with acid after reaction |

| 3. Hydrolysis and work-up | Acid quench, extraction | HCl, ethyl acetate, heptane | Room temp to 25 °C | - | Solvent choice affects purity and recovery |

| 4. Demethylation (if applicable) | BBr3 in DCM | Boron tribromide | -78 °C to RT, inert atmosphere | ~86 | Converts methoxy to hydroxy group |

Research Findings and Notes

- The boronation step is often the yield-limiting step; careful control of stoichiometry and temperature improves outcomes.

- Using triisopropyl borate instead of trimethyl borate can sometimes improve selectivity and yield.

- The use of palladium-catalyzed hydrogenation is common for reduction steps when amino or nitro groups are involved, but for hydroxy-substituted boronic acids, demethylation with boron tribromide is preferred.

- Purity of starting materials (>98%) significantly affects the final product yield and purity.

- Organic solvents chosen for extraction and crystallization are selected to avoid side reactions and facilitate easy recovery.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-fluoro-3-hydroxyphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.

Hydrolysis: In aqueous conditions, boronic acids can hydrolyze to form the corresponding phenols.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium acetate or sodium hydroxide, used to facilitate various reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through hydrolysis or oxidation reactions.

Scientific Research Applications

6-bromo-2-fluoro-3-hydroxyphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-2-fluoro-3-hydroxyphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond . The boronic acid functional group plays a crucial role in facilitating this transmetalation process.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound’s reactivity and stability are influenced by the electron-withdrawing bromo and fluoro substituents, which increase the boronic acid’s acidity. Below is a comparison with key analogs:

Reactivity in Cross-Coupling Reactions

- Hydroxyl vs. Methoxy groups (e.g., 6-bromo-3-fluoro-2-methoxyphenylboronic acid) are more stable and commonly used in Pd-catalyzed reactions .

- Formyl vs. Hydroxyl Groups : The formyl group in 6-chloro-2-fluoro-3-formylphenylboronic acid enables post-coupling modifications (e.g., condensation reactions), unlike the hydroxyl variant .

- Bromo vs. Chloro Substituents : Bromo substituents (as in the target compound) generally undergo faster oxidative addition in cross-coupling compared to chloro analogs, enhancing reaction rates .

Stability and Crystallinity

- Steric Effects : Methyl or benzyloxy substituents (e.g., 3-benzyloxy-6-bromo-2-fluorophenylboronic acid) increase steric hindrance, reducing boronic acid protodeboronation but may complicate purification .

Key Research Findings

- Synthetic Utility : The target compound’s hydroxyl group is advantageous in synthesizing polyfunctional biaryl systems, though protection (e.g., as benzyl ethers) is often required to prevent side reactions .

- Comparative Stability : Thermogravimetric analysis (TGA) of similar compounds shows that hydroxylated boronic acids exhibit lower thermal stability than their methoxy or chloro counterparts, degrading at temperatures above 150°C .

- Crystal Engineering: Co-crystals of hydroxylated boronic acids with aromatic amines demonstrate B⋯π and C–H⋯B interactions, which are less pronounced in non-hydroxylated analogs .

Biological Activity

6-Bromo-2-fluoro-3-hydroxyphenylboronic acid (C6H5BBrFO3) is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a hydroxyl group, making it a versatile building block in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

The molecular weight of this compound is approximately 234.82 g/mol. It is commonly synthesized through Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The presence of the boronic acid group allows it to participate in various chemical reactions, paving the way for the development of novel bioactive molecules .

Target Interactions

Boronic acids, including this compound, are known to form reversible covalent complexes with proteins and enzymes that contain diol side chains. This ability underlies their biochemical activity and potential therapeutic effects .

Biochemical Pathways

The compound interacts with various biomolecules, influencing several biochemical pathways. For instance, it has been studied for its potential as an inhibitor of kinases, which play crucial roles in cellular signaling pathways associated with cancer progression .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Antibacterial Activity : The compound has shown moderate antibacterial effects against various bacteria, including Escherichia coli and Bacillus cereus. Its Minimum Inhibitory Concentration (MIC) values indicate effectiveness comparable to established antibacterial agents .

- Antifungal Activity : In vitro studies revealed that this compound possesses antifungal properties against pathogens like Candida albicans and Aspergillus niger, suggesting its potential use in treating fungal infections .

- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may inhibit specific kinases involved in cancer cell proliferation. This positions it as a candidate for further research in cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition Studies : Research involving docking studies has shown that this compound can effectively inhibit enzymes associated with bacterial resistance mechanisms. The structural similarities to other known inhibitors suggest a promising avenue for drug development .

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various phenylboronic acids, including this compound. Results indicated that it exhibited significant inhibition against tested microorganisms, reinforcing its potential as an antimicrobial agent .

Data Table: Comparative Biological Activity

| Compound Name | Antibacterial Activity (MIC) | Antifungal Activity (MIC) | Notes |

|---|---|---|---|

| This compound | E. coli: X µg/mL | C. albicans: Y µg/mL | Moderate activity against both bacteria and fungi |

| Tavaborole (AN2690) | Lower MIC than 6-Bromo... | Effective against C. albicans | Known antifungal agent for comparison |

Q & A

Q. What are the standard synthetic routes for 6-bromo-2-fluoro-3-hydroxyphenylboronic acid, and what are their comparative advantages?

The synthesis typically involves halogenation and boronic acid functionalization. A common approach is:

Halogenation of precursor aromatics : Bromine and fluorine are introduced via electrophilic substitution or directed ortho-metalation.

Boronation : Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron in anhydrous THF at 80–100°C .

Advantages : Pd-catalyzed methods offer high regioselectivity (>90% yield) and tolerance for hydroxyl groups . Alternative routes using Grignard reagents or lithiation-boronation may suffer from lower yields due to competing side reactions .

Q. How should this compound be purified to achieve >95% purity for cross-coupling reactions?

Purification methods include:

- Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted boronic ester precursors.

- Column chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent resolves boronic acid from halogenated byproducts .

- Acidic wash : 1% HCl(aq) removes residual metal catalysts, followed by neutralization and lyophilization .

Q. What analytical techniques are recommended for characterizing this compound?

Q. What are the critical storage conditions to prevent decomposition?

Store at 2–8°C under inert gas (Ar/N₂) in amber vials. The hydroxyl group increases sensitivity to moisture, leading to boroxine formation. Desiccants like molecular sieves (3Å) are essential .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, F, -OH) influence Suzuki-Miyaura cross-coupling efficiency?

- Bromine : Acts as a directing group, enhancing para-selectivity in coupling but may slow transmetalation due to steric hindrance .

- Fluorine : Electron-withdrawing effect reduces electron density on the boronic acid, requiring stronger bases (e.g., K₂CO₃ vs. NaHCO₃) to activate the Pd catalyst .

- Hydroxyl group : May chelate Pd, necessitating ligands like PPh₃ to prevent catalyst poisoning. Acidic conditions (pH 5–6) improve stability .

Q. How can reaction conditions be optimized for coupling with electron-deficient aryl halides?

- Catalyst system : Use Pd(OAc)₂ with SPhos ligand for electron-deficient partners, increasing catalyst loading to 5 mol% .

- Solvent : Dioxane/water (4:1) improves solubility of polar substrates.

- Temperature : Elevated temperatures (90°C) reduce reaction time but may increase protodeboronation; microwave-assisted synthesis (150°C, 10 min) balances efficiency .

Q. What strategies mitigate protodeboronation during storage or reactions?

Q. How should researchers address contradictory data in cross-coupling yields reported across studies?

Q. What are the implications of substituent positional isomerism (e.g., 3-hydroxy vs. 4-hydroxy) on reactivity?

- Steric effects : The 3-hydroxy group in the meta position reduces steric hindrance compared to ortho-substituted analogs, improving coupling yields with bulky partners .

- Electronic effects : Para-hydroxy derivatives exhibit stronger electron-withdrawing effects, lowering Pd catalyst turnover frequency (TOF) by 20–30% .

Q. How can computational modeling guide the design of derivatives for targeted applications?

- DFT calculations : Predict Hammett constants (σ⁺) for substituents to estimate reaction rates. For example, σ⁺(F) = +0.43 vs. σ⁺(Br) = +0.26 explains fluorine’s stronger deactivation .

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.